molecular formula C12H20INO2 B13085705 tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13085705
M. Wt: 337.20 g/mol
InChI Key: MIRYXXHZPXMKQA-UHFFFAOYSA-N
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Description

tert-Butyl 5-(iodomethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the iodomethyl group: This step often involves halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.

Chemical Reactions Analysis

tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Biological Studies: It can be used as a probe to study biochemical pathways and mechanisms due to its reactivity and structural features.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby altering their function.

Comparison with Similar Compounds

tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: This compound lacks the iodomethyl group, making it less reactive in certain substitution reactions.

    tert-Butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: This compound contains an oxygen atom in the bicyclic core, which can influence its reactivity and biological activity.

These comparisons highlight the unique features of this compound, particularly its reactivity due to the presence of the iodomethyl group.

Properties

Molecular Formula

C12H20INO2

Molecular Weight

337.20 g/mol

IUPAC Name

tert-butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7H2,1-3H3

InChI Key

MIRYXXHZPXMKQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CI

Origin of Product

United States

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